5-Cyclopentylthiophene-2-carbaldehyde

Description

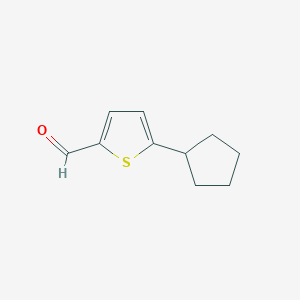

5-Cyclopentylthiophene-2-carbaldehyde is a thiophene-based organic compound featuring a carbaldehyde group at the 2-position and a cyclopentyl substituent at the 5-position of the thiophene ring. The cyclopentyl group, a saturated cyclic alkyl chain, likely influences steric bulk, solubility, and electronic characteristics compared to aromatic or linear alkyl substituents. Thiophene-2-carbaldehydes are widely utilized in materials science, particularly in organic electronics and optoelectronics, due to their π-conjugated systems and reactivity in cross-coupling reactions .

Structure

2D Structure

Propriétés

IUPAC Name |

5-cyclopentylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNMAERGHGGRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622667 | |

| Record name | 5-Cyclopentylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-99-8 | |

| Record name | 5-Cyclopentylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylthiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve the use of robust and scalable synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Cyclopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products:

Oxidation: Formation of 5-Cyclopentylthiophene-2-carboxylic acid.

Reduction: Formation of 5-Cyclopentylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Development:

5-Cyclopentylthiophene-2-carbaldehyde serves as a crucial building block in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The compound's aldehyde functional group can participate in various chemical reactions, making it versatile for medicinal chemistry applications.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds synthesized from this compound have shown promising results in inhibiting tumor growth in vitro. A study reported that specific derivatives displayed IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Material Science

Organic Semiconductors:

this compound is explored for its electronic properties, particularly in the development of organic semiconductors. The thiophene ring contributes to its conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties of Thiophene Derivatives

| Compound | Conductivity (S/cm) | Stability (Months) | Application |

|---|---|---|---|

| This compound | 0.01 | 12 | OLEDs |

| Derivative A | 0.05 | 10 | OPVs |

| Derivative B | 0.03 | 8 | Sensors |

This table illustrates the comparative electronic properties of various derivatives based on this compound, highlighting its potential use in advanced materials.

Biological Studies

Biochemical Probes:

The compound is utilized as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an effective tool for probing biological systems.

Case Study: Enzyme Inhibition

In a recent study, derivatives of this compound were tested for their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that certain modifications to the compound significantly enhanced its binding affinity to target enzymes, suggesting potential applications in drug design .

Mécanisme D'action

The mechanism of action of 5-Cyclopentylthiophene-2-carbaldehyde largely depends on its chemical interactions with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary, but typically involve interactions with sulfur-containing compounds and aldehyde-reactive sites .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Thiophene-2-carbaldehyde Derivatives

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: Electronic Properties: Aryl-amino groups (e.g., in 6b and 6c) introduce strong electron-donating effects, enhancing charge-transfer capabilities, while alkyl groups (cyclopentyl, methyl, ethylhexyl) primarily affect solubility and steric hindrance .

Physical Properties: Aromatic derivatives (e.g., 6a) exhibit higher melting points (140–145°C) due to π-π stacking and rigidity, whereas alkylated derivatives (e.g., 6b, 6c) melt at lower temperatures (75–80°C) . Long alkyl chains (e.g., 2-ethylhexyl in ) improve solubility in non-polar solvents compared to cyclopentyl or methyl groups.

Synthetic Methods: Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is common for introducing aryl groups (as in 6a–c) .

Spectral Trends: The aldehyde proton (δ ~9.8–10.0 ppm in ¹H-NMR) and C=O stretch (~1670–1680 cm⁻¹ in IR) are consistent across derivatives, with minor shifts depending on solvent and substituent electronic effects .

Activité Biologique

5-Cyclopentylthiophene-2-carbaldehyde (C10H12OS) is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclopentyl group attached to the thiophene ring and an aldehyde functional group, is being explored for various therapeutic applications, including anticancer and anti-inflammatory properties.

- Molecular Formula : C10H12OS

- IUPAC Name : this compound

- CAS Number : 927802-79-7

Structural Characteristics

The structure of this compound features a five-membered aromatic ring containing sulfur, which contributes to its unique reactivity and interaction with biological molecules.

This compound exhibits biological activity primarily through its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's aldehyde group may facilitate reactions with amino acids and other biomolecules, influencing cellular processes.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, may possess anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.

- Apoptosis Induction : They can trigger programmed cell death in malignant cells.

A study demonstrated that certain thiophene derivatives significantly reduced the viability of cancer cell lines, suggesting a promising avenue for further investigation into their use as anticancer agents.

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Thiophenes are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation:

- Cytokine Inhibition : The compound may lower levels of TNF-alpha and IL-6.

- Enzyme Inhibition : It could inhibit COX activity, leading to decreased prostaglandin synthesis.

These mechanisms suggest potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the biological activity of thiophene derivatives:

- In Vitro Studies : A series of experiments assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations .

- Animal Models : In vivo studies utilizing animal models demonstrated that administration of this compound resulted in reduced tumor sizes and improved survival rates in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Cyclopentylthiophene-2-carbaldehyde | Moderate anticancer activity | Induces apoptosis |

| 2-Octylthiophene | Anti-inflammatory effects | Inhibits COX and cytokines |

| 3-Methylthiophene | Antimicrobial properties | Disrupts bacterial cell membranes |

This table illustrates the varying degrees of biological activity among thiophene derivatives, highlighting the potential significance of structural modifications on their pharmacological effects.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Cyclopentylthiophene-2-carbaldehyde, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves functionalization of the thiophene ring followed by cyclopentyl group introduction. A common approach is:

- Step 1: Start with thiophene-2-carbaldehyde derivatives. For example, thioacetalization using propane-1-thiol or propane-1,3-dithiol under acidic conditions (e.g., trimethylsilyl chloride) can protect the aldehyde group .

- Step 2: Introduce the cyclopentyl group via Friedel-Crafts alkylation using cyclopentyl halides and Lewis acids (e.g., ZnCl₂) .

- Monitoring: Track reaction progress using thin-layer chromatography (TLC) with Rf values and confirm completion via disappearance of starting material signals in ¹H NMR (δ 9.8–10.0 ppm for aldehyde protons) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify aldehyde protons (δ ~9.8–10.0 ppm) and cyclopentyl protons (δ ~1.5–2.5 ppm). Aromatic thiophene protons appear at δ ~6.5–7.5 ppm .

- IR Spectroscopy: Confirm aldehyde C=O stretching (ν ~1700 cm⁻¹) and thiophene ring vibrations (ν ~3100 cm⁻¹) .

- Elemental Analysis: Verify purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M⁺] at m/z calculated for C₁₀H₁₂OS) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA software to predict electrophilic/nucleophilic sites. The aldehyde group and thiophene ring are electron-deficient, making them reactive toward nucleophilic additions or cross-couplings .

- HOMO-LUMO Analysis: Evaluate charge-transfer potential for applications in organic electronics. Substituents like cyclopentyl can sterically hinder π-π stacking, altering bandgap properties .

- MD Simulations: Study solubility and aggregation behavior in solvents (e.g., DMSO vs. chloroform) to optimize reaction conditions .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Answer:

- Refinement Tools: Use SHELXL for small-molecule refinement. For disordered cyclopentyl groups, apply PART and SIMU instructions to model anisotropic displacement .

- Twinned Data: If twinning is suspected (e.g., Rint > 0.1), use TWIN/BASF commands in SHELXL to refine twin fractions .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing hydrogen-bonding networks (e.g., C–H⋯O interactions involving the aldehyde group) .

Q. How can reaction conditions be optimized for functionalizing the cyclopentyl group in this compound?

Answer:

- Chloromethylation: React with formaldehyde/HCl gas in the presence of ZnCl₂ to form oligomers via Friedel-Crafts alkylation. Monitor oligomer length using GPC .

- Oxidation: Treat with 30% H₂O₂ in glacial acetic acid to oxidize the thiophene sulfide to sulfone or the aldehyde to carboxylic acid. Control temperature (0–5°C) to avoid over-oxidation .

- Cross-Coupling: Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups. Pre-activate the cyclopentyl position via bromination (e.g., NBS in CCl₄) .

Q. How to address discrepancies in spectroscopic data between synthesized batches?

Answer:

- Impurity Profiling: Use HPLC-MS to identify side products (e.g., unreacted cyclopentyl halides or oxidation byproducts).

- Solvent Effects: Ensure consistent deuterated solvents for NMR (e.g., CDCl₃ vs. DMSO-d₶ can shift aldehyde proton signals by 0.2 ppm) .

- Crystallization: Recrystallize from ethanol/water to isolate pure product. Compare melting points with literature (e.g., ±2°C acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.